molecular formula C8H11N3O2 B12952923 2-(6-Methoxypyridin-3-yl)acetohydrazide CAS No. 943541-28-4

2-(6-Methoxypyridin-3-yl)acetohydrazide

Katalognummer: B12952923
CAS-Nummer: 943541-28-4
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: PRKFQIFAWXDNKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxypyridin-3-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides It features a pyridine ring substituted with a methoxy group at the 6-position and an acetohydrazide moiety at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)acetohydrazide typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxypyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxypyridin-3-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as nonlinear optical materials.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(6-Chloropyridin-3-yl)acetohydrazide: Similar structure but with a chlorine substituent instead of a methoxy group.

    2-(6-Methylpyridin-3-yl)acetohydrazide: Features a methyl group instead of a methoxy group.

    2-(6-Bromo-2-methoxypyridin-3-yl)methanamine: Contains a bromine atom and a methanamine group.

Uniqueness

2-(6-Methoxypyridin-3-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the 6-position of the pyridine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

943541-28-4

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

2-(6-methoxypyridin-3-yl)acetohydrazide

InChI

InChI=1S/C8H11N3O2/c1-13-8-3-2-6(5-10-8)4-7(12)11-9/h2-3,5H,4,9H2,1H3,(H,11,12)

InChI-Schlüssel

PRKFQIFAWXDNKS-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)CC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.